molecular formula C10H10BrNO4 B3317543 Ethyl 4-(bromomethyl)-3-nitrobenzoate CAS No. 96315-16-1

Ethyl 4-(bromomethyl)-3-nitrobenzoate

Cat. No.: B3317543
CAS No.: 96315-16-1
M. Wt: 288.09 g/mol
InChI Key: PIMARRUOUZIQAS-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position

Safety and Hazards

Ethyl 4-(bromomethyl)benzoate is classified as acutely toxic and corrosive . It can cause severe skin burns and eye damage . It should be handled with care, using appropriate personal protective equipment and ventilation . In case of exposure, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(bromomethyl)-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the bromination of ethyl 4-methylbenzoate to introduce the bromomethyl group. This is typically achieved using bromine in the presence of a light source or a radical initiator . The nitro group can be introduced via nitration of the corresponding ethyl benzoate derivative using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 4-(aminomethyl)-3-nitrobenzoate.

    Oxidation: Formation of ethyl 4-(carboxymethyl)-3-nitrobenzoate or ethyl 4-(formyl)-3-nitrobenzoate.

Mechanism of Action

The mechanism of action of ethyl 4-(bromomethyl)-3-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring and stabilize intermediates in various reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Ethyl 4-(bromomethyl)-3-nitrobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of the bromomethyl and nitro groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 4-(bromomethyl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMARRUOUZIQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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